(+)-sec-Butyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-butan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVNWZUADLDEH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426208 | |
| Record name | UNII-RIU8FSO8HV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66610-38-6 | |
| Record name | sec-Butyl acetate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-RIU8FSO8HV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEC-BUTYL ACETATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Development
Conventional Chemical Synthesis Routes
Traditional methods for synthesizing sec-butyl acetate (B1210297) have primarily involved two main pathways: the esterification of an alcohol with an acid and the direct addition of an acid to an olefin.
CH₃COOH (Acetic Acid) + CH₃CH(OH)CH₂CH₃ (sec-Butanol) ⇌ CH₃COOCH(CH₃)CH₂CH₃ (sec-Butyl Acetate) + H₂O (Water)
To drive the equilibrium towards the product side and achieve high yields, one of the products, usually water, must be continuously removed from the reaction mixture, often through azeotropic distillation. weebly.comscribd.com However, this method has become less common for large-scale industrial production because the raw material, sec-butanol, is relatively expensive, leading to higher production costs. slchemtech.comgoogle.com
A more economically advantageous route is the direct addition of acetic acid to n-butenes, which are abundant and low-cost by-products from oil refineries. google.comslchemtech.com This method significantly reduces the production cost compared to the esterification of sec-butanol. slchemtech.com The reaction involves the addition of acetic acid across the double bond of either 1-butene (B85601) or 2-butene (B3427860) in the presence of an acidic catalyst. chemicalbook.com
CH₃COOH (Acetic Acid) + CH₃CH₂CH=CH₂ (1-Butene) / CH₃CH=CHCH₃ (2-Butene) → CH₃COOCH(CH₃)CH₂CH₃ (sec-Butyl Acetate)
This process has been the focus of significant development, leading to industrial-scale technologies with high conversion rates and selectivity. For instance, the Dalian Institute of Chemical Physics (DICP) developed an industrial process using a novel solid acid catalyst that achieves an n-butylene conversion of ≥90% and a sec-butyl acetate selectivity of ≥90%. dicp.ac.cn This technology was successfully implemented in a 50,000 metric tons per annum plant in 2011. dicp.ac.cn
Catalytic Synthesis Approaches
The choice of catalyst is crucial for the efficiency of sec-butyl acetate synthesis. Both homogeneous and heterogeneous catalysts are employed, with a growing preference for heterogeneous systems due to their environmental and process advantages.
Liquid mineral acids, such as sulfuric acid and p-toluenesulfonic acid, are effective homogeneous catalysts for the esterification of sec-butanol and the addition of acetic acid to butenes. slchemtech.comgoogle.comresearchgate.net These catalysts are highly active and cost-effective. However, their use presents several significant drawbacks, including serious equipment corrosion, difficulties in separating the catalyst from the product, and the generation of acidic waste streams that require neutralization and treatment. google.com These environmental and operational challenges have spurred the development of solid acid catalysts as alternatives. researchgate.net
Heterogeneous solid acid catalysts offer a greener and more efficient alternative to homogeneous catalysts. researchgate.net These catalysts, which exist in a different phase from the reactants, are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for catalyst reuse. researchgate.net This simplifies the production process and reduces purification costs. Various solid acids have been investigated for sec-butyl acetate production, including zeolites, mesoporous aluminosilicates, and ion exchange resins. researchgate.netresearchgate.netgoogle.com Research using mesoporous aluminosilicates derived from Na-montmorillonite for the esterification of acetic acid with sec-butanol has shown high catalytic activity, achieving up to 89% conversion with nearly 100% selectivity to sec-butyl acetate. researchgate.net
Among solid acid catalysts, strongly acidic cation exchange resins are particularly prominent in the industrial synthesis of sec-butyl acetate, especially via the n-butene addition route. slchemtech.comgoogle.comgoogle.com These resins, typically sulfonated styrene-divinylbenzene copolymers like Amberlyst and Dowex, function as effective and reusable catalysts. researchgate.netscirp.orgresearchgate.net They provide high catalytic activity and selectivity while avoiding the corrosion and waste issues associated with liquid acids. slchemtech.comresearchgate.net
The use of these resins is well-documented in patent literature, detailing processes that operate in fixed-bed reactors under specific conditions to maximize yield. google.comgoogle.com The process generally involves mixing n-butene and acetic acid and passing them through a reactor filled with the resin catalyst. google.com The reaction conditions, such as temperature, pressure, and reactant molar ratios, are optimized to enhance conversion and product selectivity.
Below is a table summarizing typical reaction conditions found in patented processes for the synthesis of sec-butyl acetate using ion exchange resins.
| Parameter | Value Range | Source |
| Catalyst | Strong Acid Cation Exchange Resin | google.comgoogle.com |
| Reactants | Acetic Acid, n-Butene | google.comgoogle.com |
| Reactor Type | Fixed-Bed Reactor | google.comgoogle.com |
| Temperature | 80°C - 200°C | google.com |
| Pressure | 1.0 MPa - 15 kg/cm ² (~1.5 MPa) | google.comgoogle.com |
| Acetic Acid Liquid Hourly Space Velocity (LHSV) | 0.1 h⁻¹ - 4.0 h⁻¹ | google.com |
| Molar Ratio (Acetic Acid:n-Butene) | 1:1.15 - 1:1.80 | google.com |
| Molar Ratio (n-Butene:Acetic Acid) | 1.0:1 - 5.0:1 | google.com |
| Acetic Acid Conversion | >60% | google.com |
This table presents a range of conditions as described in various patented methodologies for the synthesis of sec-butyl acetate using ion exchange resin catalysts.
Studies comparing different ion exchange resins have found that factors such as porosity and structure can influence catalytic performance. scirp.org The development of robust, high-temperature resistant resins has further improved the efficiency and lifespan of the catalysts in these industrial applications. slchemtech.com
Heterogeneous Solid Acid Catalysis for Production
Zeolite-Based Catalysts in Synthesis
Zeolites, crystalline aluminosilicates with well-defined microporous structures, are widely employed as solid acid catalysts in the chemical industry. Their catalytic activity stems from the presence of Brønsted and Lewis acid sites, and their shape-selective properties can influence product distribution. The synthesis of sec-butyl acetate and related esters has been successfully achieved using various types of zeolites.
For instance, the synthesis of sec-butyl acetate from C4 olefins (butylene) and acetic acid can be catalyzed by a composite catalyst comprising 70-95wt% of a zeolite, such as HY-type zeolite or H-type mordenite. google.com These catalysts are noted for their good stability, ease of regeneration, and high selectivity towards the desired ester product. google.com The use of zeolites like H-ZSM-5 and HY has also been demonstrated in the synthesis of other acetates, including ethyl, n-butyl, and isopentyl acetates, yielding high conversions with nearly 100% selectivity. elsevierpure.com
Modified β zeolites have been specifically investigated for the esterification of acetic acid with sec-butanol. mdpi.com The textural and acidic properties of these zeolites can be tuned, for example, by modifying them with aluminum trifluoride (AlF₃), to enhance their selectivity compared to untreated H-beta zeolite. mdpi.com The choice of zeolite and any subsequent modifications are crucial in optimizing the catalytic performance for specific esterification reactions.
Table 1: Performance of Various Zeolite Catalysts in Acetate Synthesis
| Zeolite Catalyst | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| HY-type / H-type mordenite | Butylene, Acetic Acid | sec-Butyl Acetate | Good stability, easy regeneration, high selectivity. | google.com |
| H-ZSM-5, HY | Various alcohols, Acetic Acid | Various Acetates | High yield with essentially 100% selectivity. | elsevierpure.com |
| Modified β zeolite | sec-Butanol, Acetic Acid | sec-Butyl Acetate | Modified catalyst showed much higher selectivity. | mdpi.com |
Silica-Alumina Systems in Catalytic Reactions
Amorphous silica-alumina materials are another important class of solid acid catalysts. Unlike the crystalline structure of zeolites, silica-alumina catalysts are amorphous and possess both Brønsted and Lewis acid sites. researchgate.net While they may exhibit lower acidity compared to some zeolites, their versatility makes them suitable for a range of catalytic reactions, including esterification. researchgate.net
The intrinsic catalytic activity of silica-alumina is rooted in its surface acidity, which can be tailored by varying the silica-to-alumina ratio. core.ac.ukdigitellinc.com These materials are known to catalyze reactions such as the alkylation of aromatics and can function as supports for metal or metal oxide catalysts. researchgate.net While specific detailed studies on silica-alumina as the primary catalyst for (+)-sec-butyl acetate synthesis are less common than for zeolites, their established acidic properties suggest their potential applicability in the esterification of sec-butanol with acetic acid. The acid sites on the silica-alumina surface can protonate the carbonyl oxygen of acetic acid, facilitating nucleophilic attack by the hydroxyl group of sec-butanol, analogous to the mechanism in other acid-catalyzed esterifications.
Enantioselective Catalysis in Chiral Ester Synthesis
The synthesis of a specific enantiomer, such as this compound, requires a chiral influence during the reaction. Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome, producing a significant excess of one enantiomer over the other.
Chiral Ligand Design for Asymmetric Reactions
A dominant strategy in asymmetric catalysis involves the use of metal complexes bearing chiral ligands. The ligand coordinates to a central metal atom, creating a chiral environment that directs the stereoselectivity of the reaction. The design of these ligands is a critical aspect of catalyst development.
A long-standing principle in ligand design has been the use of C₂ symmetry, where the ligand has a twofold axis of rotation. This symmetry can simplify the number of possible transition states, often leading to higher enantioselectivity. nih.gov Prominent examples of C₂-symmetric diphosphine ligands include DiPAMP and BINAP. nih.gov
More recently, non-symmetrical modular ligands, such as phosphinooxazoline (PHOX) ligands, have proven highly effective. nih.govresearchgate.net The modular nature of these P,N-ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov This adaptability is crucial, as even slight variations in the ligand structure can dramatically impact reactivity and enantioselectivity. chemrxiv.org The development of a catalyst for the asymmetric synthesis of this compound could involve screening a library of such chiral ligands in a suitable metal-catalyzed reaction, such as the esterification or a related transformation.
Organocatalytic Kinetic Resolution of Secondary Alcohols
An alternative to synthesizing a single enantiomer directly is to resolve a racemic mixture. Kinetic resolution is a process in which one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.
For the production of enantiomerically enriched sec-butyl acetate, the kinetic resolution of racemic sec-butanol is a viable strategy. This can be achieved through acylation using an acyl donor in the presence of a chiral organocatalyst. Chiral pyridine (B92270) derivatives have been developed as effective catalysts for this purpose. nih.gov
In these systems, the selectivity is often driven by non-covalent interactions between the substrate and the catalyst, which selectively accelerate the reaction of one enantiomer. nih.gov It has been demonstrated that increasing the steric bulk of the substrate can lead to a significant rate acceleration for the major enantiomer, thereby enhancing the selectivity of the resolution. nih.gov For example, using a catalyst with increased steric bulk, high enantioselectivity values (s-factor up to 250) have been achieved in the acylation of secondary alcohols. nih.gov This approach could be applied to the acylation of racemic sec-butanol with an acetylating agent to yield this compound and unreacted (S)-sec-butanol.
Biocatalytic and Biotechnological Production
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (temperature, pressure, and pH), and a reduced environmental footprint, aligning with the principles of green chemistry.
Enzymatic Esterification via Lipases
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in low-water or non-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis. This capability has been widely exploited for the production of various esters, including sec-butyl acetate.
The synthesis of butyl acetate via enzymatic esterification has been demonstrated using lipases from various microbial sources, such as Aspergillus oryzae and Rhizopus oryzae. irjet.netresearchgate.net To enhance their stability and reusability, lipases are often immobilized. One such technique is the formation of Cross-Linked Enzyme Aggregates (CLEAs), which can improve the operational stability of the enzyme for multiple reaction cycles. irjet.net
Reaction conditions play a critical role in the efficiency of lipase-catalyzed esterification. Key parameters that are typically optimized include temperature, enzyme concentration, and the molar ratio of the substrates (alcohol and carboxylic acid). For example, in the synthesis of butyl acetate using immobilized Rhizopus oryzae lipase (B570770) in a solvent-free system, a maximum conversion yield of 60% was achieved at 37°C with a 1:1 molar ratio of acetic acid to butanol. researchgate.net The choice of solvent can also significantly impact the reaction, with conversions reaching up to 80% in the presence of heptane. researchgate.net
Table 2: Lipase-Catalyzed Synthesis of Butyl Acetate Under Various Conditions
| Lipase Source (Form) | Alcohol | Acyl Donor | System | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|
| Aspergillus oryzae (CLEA) | Butanol | Acetic Acid | Solvent-free | 80 | irjet.net |
| Rhizopus oryzae (Immobilized) | Butanol | Acetic Acid | Solvent-free | 60 | researchgate.net |
| Rhizopus oryzae (Immobilized) | Butanol | Acetic Acid | Heptane | 80 | researchgate.net |
The lipase Lipozyme CALB has also been shown to be highly effective, with acetic acid being the most active acyl donor among several aliphatic acids for the esterification of butanol. jacsdirectory.com This highlights the high selectivity of enzymes not only for the alcohol component but also for the acyl donor. The use of lipases represents a powerful and environmentally benign route for the synthesis of esters like this compound.
Microbial Fermentation Systems for Acetate Biosynthesis
The biosynthesis of this compound can be approached through microbial fermentation, where microorganisms are engineered to produce the necessary precursors, sec-butanol and acetyl-CoA, which are then converted to the final ester.
While direct microbial production of this compound is not extensively documented, metabolic engineering strategies for producing the precursor, butanol (though often n-butanol), are well-established and provide a framework for sec-butanol biosynthesis.
Escherichia coli : As a model organism, E. coli is a common host for metabolic engineering due to its well-understood genetics and rapid growth. To produce butanol, heterologous pathways, typically from Clostridium species, are introduced. Key engineering strategies include:
Pathway Introduction: Expressing the necessary enzymes for the conversion of acetyl-CoA to butanol. For sec-butanol, this would involve a modified pathway.
Redirection of Carbon Flux: Knocking out competing pathways that divert carbon away from acetyl-CoA, such as those for ethanol (B145695) and acetate production.
Cofactor Balancing: Optimizing the intracellular ratio of NADH/NAD⁺ to ensure efficient functioning of the reductive steps in the butanol synthesis pathway.
Clostridium species: These are natural producers of butanol (typically n-butanol and isobutanol) through the Acetone-Butanol-Ethanol (ABE) fermentation pathway. Metabolic engineering in Clostridium aims to:
Enhance Butanol Titer and Yield: Overexpressing key enzymes in the butanol synthesis pathway and deleting genes responsible for byproduct formation (e.g., acetone, ethanol).
Improve Substrate Utilization: Engineering strains to utilize a wider range of carbon sources, including lignocellulosic biomass.
Increase Solvent Tolerance: Enhancing the microorganism's ability to withstand the toxic effects of butanol, thereby improving final product concentrations.
The following table outlines common genetic modifications in E. coli and Clostridium for butanol production, which could be adapted for sec-butanol.
| Microorganism | Genetic Modification Strategy | Target | Outcome for Butanol Production |
| Escherichia coli | Heterologous Pathway Expression | Introduction of butanol synthesis genes from Clostridium | Enables butanol production. |
| Deletion of Competing Pathways | ldhA, pflB, adhE | Increased carbon flux towards butanol precursors. | |
| Clostridium acetobutylicum | Gene Overexpression | thlA, hbd, crt, bcd, adhE | Enhanced butanol synthesis pathway. |
| Gene Knockout | ack, pta | Reduced acetate and butyrate (B1204436) formation, redirecting flux to butanol. |
To achieve the one-pot biosynthesis of acetate esters, both mono- and co-culture systems have been explored. researchgate.net
Mono-culture Strategy: In this approach, a single microbial strain is engineered to produce one of the precursors, while the other is supplied exogenously. For instance, a butanol-producing strain of Clostridium acetobutylicum can be cultivated with the external addition of acetic acid. researchgate.net Conversely, an acetate-producing strain like Actinobacillus succinogenes can be used with the addition of butanol. researchgate.net An external lipase is then typically added to catalyze the esterification.
Co-culture Strategy: A more integrated approach involves the co-cultivation of two different microbial strains, where one produces the alcohol and the other produces the acid. For example, a co-culture of C. acetobutylicum (butanol producer) and A. succinogenes (acetate producer) can be used for the direct production of butyl acetate from a carbon source like glucose. researchgate.net This strategy eliminates the need for external precursor addition, potentially lowering production costs. In such systems, one of the strains can be immobilized to enhance stability and facilitate separation. researchgate.net
| Culture Strategy | Description | Example Organisms | Key Consideration |
| Mono-culture | A single strain produces one precursor; the other is added externally. | Clostridium acetobutylicum + external acetic acid | Requires supplementation of a precursor. |
| Co-culture | Two different strains are grown together, each producing one precursor. | Clostridium acetobutylicum and Actinobacillus succinogenes | Requires optimization of growth conditions for both strains. |
Bioreactor Design and Optimization for Ester Production
The design and optimization of bioreactors are crucial for the efficient and scalable production of this compound, whether through enzymatic or fermentative processes.
For enzymatic ester production , common bioreactor configurations include:
Stirred-Tank Bioreactors (STRs): These are widely used due to their excellent mixing and mass transfer characteristics. However, the mechanical agitation can sometimes damage immobilized enzyme particles.
Packed-Bed Bioreactors (PBRs): In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This design offers high enzyme loading and can be operated continuously, but may suffer from pressure drop and mass transfer limitations.
Fluidized-Bed Bioreactors (FBRs): These reactors maintain the immobilized enzyme particles in suspension by the upward flow of the substrate solution, which can improve mass transfer and reduce pressure drop compared to PBRs.
For microbial fermentation , bioreactor design focuses on maintaining optimal conditions for cell growth and product formation. Key considerations include:
Aeration and Agitation: For aerobic or facultative anaerobic organisms like E. coli, providing adequate oxygen is critical. For strict anaerobes like Clostridium, maintaining an oxygen-free environment is essential.
pH and Temperature Control: These parameters must be tightly controlled to ensure optimal enzyme activity and cell viability.
In Situ Product Removal (ISPR): Because esters like butyl acetate can be toxic to microorganisms at high concentrations, integrating a product removal system (e.g., gas stripping, pervaporation, liquid-liquid extraction) into the bioreactor can significantly improve productivity. For volatile esters, gas stripping is a common and effective method.
Optimization of bioreactor performance often involves a systematic approach, such as Response Surface Methodology (RSM), to identify the ideal operating conditions (e.g., temperature, substrate concentration, pH, and agitation speed) that maximize product yield and productivity.
Reaction Mechanisms and Kinetic Studies
Esterification Reaction Mechanisms
The synthesis of sec-butyl acetate (B1210297) from sec-butanol and acetic acid is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction is reversible and proceeds through a series of protonation and nucleophilic substitution steps.
Acidic catalysts are essential for achieving practical rates of esterification by protonating the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the sec-butanol.
Various acidic catalysts have been employed for the synthesis of butyl acetate isomers, including strong mineral acids like sulfuric acid, and heterogeneous catalysts such as ion-exchange resins and mesoporous aluminosilicates. researchgate.net For the synthesis of sec-butyl acetate, mesoporous aluminosilicate (meso-AS) catalysts derived from Na-montmorillonite have shown high activity, achieving up to 89% conversion of sec-butanol with nearly 100% selectivity to sec-butyl acetate. researchgate.net The catalytic activity of such solid acids is often correlated with the number and strength of their acid sites. researchgate.net
The general mechanism for acid-catalyzed esterification is as follows:
Protonation of the carbonyl group: The carboxylic acid is protonated by the acid catalyst.
Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Different catalysts can influence the reaction rate and equilibrium conversion. For instance, in the synthesis of n-butyl acetate, an increase in the catalyst loading of an ion-exchange resin leads to a higher rate of reaction due to the increased number of available active sites. ijert.org
Table 1: Comparison of Catalysts in Butyl Acetate Synthesis
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |
| Mesoporous Aluminosilicate (meso-AS) | Acetic Acid, sec-Butanol | sec-Butyl Acetate | 89 | ~100 | researchgate.net |
| Ion-Exchange Resin (Lewatit K-2431) | Acetic Acid, n-Butanol | n-Butyl Acetate | >85 | 100 | scielo.org.co |
| Tungsten Oxide on Silica-Alumina | Acetic Acid, n-Butanol | n-Butyl Acetate | 95.5 | 100 | researchgate.net |
The choice of solvent can influence the esterification reaction by affecting the solubility of reactants and the position of the equilibrium. Often, the esterification is carried out without a solvent, using an excess of one of the reactants. In the case of sec-butyl acetate synthesis, an excess of either acetic acid or sec-butanol can be used to drive the reaction towards the products, according to Le Chatelier's principle. The continuous removal of water, a product of the reaction, is another effective method to shift the equilibrium towards the formation of the ester. ijert.org This is often achieved through techniques like reactive distillation. irjet.net
The kinetics of the esterification of acetic acid with butanols are often described using pseudo-homogeneous models, especially when solid catalysts are used in a well-mixed slurry reactor where mass transfer limitations are negligible. ijert.org For the synthesis of n-butyl acetate, a pseudo-homogeneous model based on a second-order kinetic expression has been shown to agree well with experimental data. ijert.org
The general form of the rate equation for the reversible reaction is: r = k₁[CH₃COOH][C₄H₉OH] - k₂[CH₃COOC₄H₉][H₂O] where:
r is the rate of reaction
k₁ is the forward rate constant
k₂ is the reverse rate constant
The terms in brackets represent the concentrations of the respective species.
For the synthesis of sec-butyl acetate using a cation exchange resin, the kinetics of the direct esterification of acetic acid and C4 olefins have been studied. The activation energy for the forward reaction was determined to be 325.17 J/mol, and for the reverse reaction, it was 900.47 J/mol. researchgate.net
Table 2: Kinetic Parameters for Butyl Acetate Synthesis
| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |
| Acetic Acid + n-Butanol (Forward) | Amberlyst-15 | 45.59 | ijert.org |
| Acetic Acid + n-Butanol (Reverse) | Amberlyst-15 | 23.90 | ijert.org |
| Acetic Acid + C4 Olefins (Forward) | Cation Exchange Resin | 0.325 | researchgate.net |
| Acetic Acid + C4 Olefins (Reverse) | Cation Exchange Resin | 0.900 | researchgate.net |
Decomposition and Pyrolysis Mechanisms
At elevated temperatures, sec-butyl acetate can undergo decomposition and pyrolysis through various reaction pathways.
The primary thermal decomposition pathway for sec-butyl acetate at high temperatures is the retro-ene reaction. acs.orgnih.govmit.eduresearchgate.net This is a pericyclic reaction that proceeds through a six-membered transition state, leading to the formation of acetic acid and butene isomers (1-butene and 2-butene). acs.orgnih.govmit.edu
For sec-butyl acetate, there are three possible retro-ene reaction paths due to the presence of different β-hydrogen atoms that can be transferred. The transition states for these reactions have been computationally studied, and the rate constants have been calculated. mit.edu The decomposition of sec-butyl acetate via retro-ene reactions results in the formation of acetic acid and the corresponding butene isomers. nih.govmit.eduresearchgate.net
Other decomposition pathways include hydrogen atom abstraction by radicals such as OH or HO₂, which become more significant in combustion environments. acs.orgnih.govmit.eduresearchgate.net
The decomposition of sec-butyl acetate can also be catalyzed by solid surfaces. In a study using a charcoal catalyst, the principal products of sec-butyl acetate decomposition were acetic acid and butenes, with the ratio of 1-butene (B85601) to 2-butenes being approximately 3:2. Small amounts of methane, carbon dioxide, carbon monoxide, and n-butane were also formed.
The catalytic oxidation of butyl acetate has been investigated over silver-loaded zeolites (HY and HZSM-5). Both AgY and AgZSM-5 catalysts showed high activity for the oxidation of butyl acetate, with total conversion achieved above 400°C. The reaction was found to be first order with respect to the concentration of butyl acetate and independent of the oxygen concentration. The activation energies for the decomposition on AgY and AgZSM-5 were determined to be 19.78 kJ/mol and 32.26 kJ/mol, respectively. nih.goviaea.org
Reaction Kinetics and Modeling
The study of reaction kinetics for (+)-sec-butyl acetate is crucial for understanding and optimizing its synthesis and decomposition processes. This involves determining key kinetic parameters and developing models that can predict the compound's behavior under various conditions.
The intrinsic kinetics of the direct liquid-phase esterification of acetic acid and C4 olefins to produce sec-butyl acetate has been investigated using cation exchange resins as catalysts. By eliminating internal and external diffusion effects, researchers have been able to determine the fundamental kinetic parameters of this reaction.
One study focused on the synthesis of sec-butyl acetate in a batch stirred tank reactor. The research established the rate constants and activation energies for both the forward (esterification) and reverse (hydrolysis) reactions. These parameters are essential for reactor design and process optimization.
Table 1: Kinetic Parameters for the Esterification of sec-Butyl Acetate
| Reaction Direction | Rate Constant | Activation Energy (J/mol) |
|---|---|---|
| Positive (Esterification) | 65.23 L/(mol·min) | 325.17 |
| Negative (Esterification) | 0.239 L/(mol·min) | 900.47 |
The vapor-phase reaction of sec-butyl acetate with photochemically-produced hydroxyl radicals has also been studied. The rate constant for this reaction was reported as 5.5 x 10⁻¹² cm³/molecule-sec at 25 °C nih.gov. This information is particularly relevant for atmospheric chemistry and understanding the environmental fate of the compound.
Kinetic models are mathematical representations that describe the rate of a chemical reaction. For the synthesis of butyl acetate isomers, pseudo-homogeneous models have been shown to be effective, particularly when small amounts of water are present in the reactor ijert.org. These models simplify the complex heterogeneous catalytic system into a single-phase model, which is in good agreement with experimental data for esterification reactions catalyzed by ion exchange resins ijert.orgscielo.org.co.
While much of the detailed kinetic modeling work has been performed on n-butyl acetate, the principles are applicable to sec-butyl acetate. For instance, in the study of n-butyl acetate synthesis, both pseudo-homogeneous and more complex models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) have been developed to describe the reaction kinetics over solid acid catalysts researchgate.net.
The decomposition of sec-butyl acetate has also been a subject of kinetic studies. Research on the decomposition of n- and sec-butyl acetates on synthetic zeolites has provided insights into the kinetics and mechanisms of these reactions acs.org. Simulations of developed mechanisms for butyl acetate isomers indicate that at elevated temperatures, the fuel will predominantly decompose into acetic acid and the corresponding butene isomer researchgate.netacs.org.
Due to a lack of extensive experimental data suitable for the validation of detailed kinetic models for butyl acetate chemistry, a predictive modeling approach using the Reaction Mechanism Generator (RMG) has proven to be a valuable tool mit.eduunibo.it. RMG is an open-source software package that automatically generates kinetic models for chemical systems based on a fundamental understanding of how molecules react researchgate.netmit.edu.
Detailed oxidation and pyrolysis mechanisms have been created for the four isomers of butyl acetate, including sec-butyl acetate, using RMG researchgate.netmit.eduacs.org. These models are applicable over a wide range of conditions, with temperatures varying from 650 K to 2000 K and pressures up to 100 atm researchgate.netmit.eduacs.org.
The RMG approach involves the following key aspects:
First-Principles Generation : The kinetic mechanisms are generated from first principles, starting with a seed mechanism and expanding it based on reaction fluxes to include the most significant species and reactions mit.eduunibo.it.
Accurate Parameters : RMG creates mechanisms based on accurate thermochemical and kinetic parameters, with a significant portion of these parameters for butyl acetate models being derived from published data or in-house quantum mechanical calculations researchgate.netmit.eduacs.org.
Predictive Power : The models generated by RMG are predictive and can be used to study combustion chemistry and predict behaviors at engine-relevant conditions mit.eduunibo.it. The adaptability of these mechanisms for pyrolysis systems has been validated against high-pressure shock tube experiments mit.edu.
The use of RMG has been instrumental in revealing the high-temperature oxidation chemistry of butyl acetates and demonstrating the validity of predictive models for biofuel chemistry that are established on accurate thermochemical and kinetic parameters researchgate.netacs.org.
Process Intensification in Production of Sec Butyl Acetate
Reactive Distillation (RD)
Reactive distillation is a prime example of process intensification, where a chemical reactor also acts as a distillation column. For reversible reactions like esterification, this setup provides a distinct advantage by continuously removing products from the reaction zone, which shifts the chemical equilibrium towards the product side, thereby increasing conversion. srce.hr This integration reduces capital and energy costs by combining two unit operations into one. srce.hr
The effective design of a reactive distillation column is crucial for maximizing efficiency and is heavily reliant on process modeling and simulation. chempap.org Computer simulation using software like Aspen Plus or CHEMCAD allows for the detailed analysis of column performance based on various design parameters. chempap.orgscientific.net
Key design considerations determined through simulation include:
Column Configuration: The total number of stages and the specific allocation for rectifying, reactive, and stripping zones are optimized. For n-butyl acetate (B1210297) synthesis, a configuration of 5 rectifying, 8 reaction, and 13 stripping stages has been identified as optimal in one study. researchgate.net
Feed Location: The stage at which reactants are introduced significantly impacts reaction conversion and product purity. Due to the close boiling points of the reactants, a mixed feed into the middle of the reaction zone is often preferred. chempap.org
Catalyst and Packing: The reactive section is typically packed with a structured catalytic packing, such as Katapak-S, which contains an embedded solid acid catalyst like a strongly acidic ion-exchange resin (e.g., Amberlyst-15). acs.orgirjet.net
Operating Conditions: Parameters such as reboiler duty, reflux ratio, and feed composition are varied in simulations to find the optimal balance between energy consumption and product output. scientific.netacs.org
Simulations often employ equilibrium stage models, which assume vapor-liquid equilibrium on each stage, combined with kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, to describe the reaction rate. researchgate.net These models have shown good agreement with experimental pilot-plant data, achieving n-butanol conversions of 98.5% with n-butyl acetate purities of 96.9% in some setups. acs.org
| Parameter | Value/Condition | Reference |
|---|---|---|
| Simulation Software | Aspen Plus, CHEMCAD | chempap.orgscientific.net |
| Kinetic Model | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | researchgate.net |
| Catalyst | Amberlyst-15 Ion-Exchange Resin | acs.org |
| Optimal Column Stages (n-Butyl Acetate) | 5 Rectifying, 8 Reactive, 13 Stripping | researchgate.net |
| Achieved Conversion (n-Butanol) | > 98% | acs.org |
| Achieved Purity (n-Butyl Acetate) | > 96% | acs.org |
A significant drawback of distillation is its high energy consumption. To mitigate this, reactive distillation columns can be integrated with heat pump systems, a notable example being Mechanical Vapor Recompression (MVR). slchemtech.com In an MVR system, the low-pressure vapor from the top of the column is mechanically compressed to a higher pressure and temperature. gea.com This compressed vapor is then used as the heating medium for the reboiler, recycling the latent heat that would otherwise be lost in the condenser. gea.comresearchgate.net This process significantly reduces the need for external heating utilities like steam, instead relying on electrical energy for the compressor. gea.com
While literature specifically detailing the application of MVR to sec-butyl acetate reactive distillation is scarce, simulation studies on the closely related n-butyl acetate process demonstrate the potential benefits. rsdjournal.org A study evaluating the inclusion of an MVR system in an n-butyl acetate RD process showed substantial economic and environmental advantages. researchgate.netrsdjournal.org
The simulation, performed in Aspen Plus™, compared a standard RD setup with a reactive distillation with vapor recompression (RDVR) configuration. researchgate.net The results indicated that the RDVR system could achieve significant savings without negatively impacting the process performance. researchgate.netrsdjournal.org
| Performance Metric | Improvement with RDVR | Reference |
|---|---|---|
| Total Annual Cost (TAC) Reduction | 33.65% | researchgate.netrsdjournal.org |
| CO₂ Emissions Reduction | 12.69% | researchgate.netrsdjournal.org |
| Product Purity & Reagent Conversion | Not significantly affected | researchgate.netrsdjournal.org |
Another advanced intensification technique involves creating a hybrid system that combines reactive distillation with pervaporation. tees.ac.uk Pervaporation is a membrane-based separation process where a liquid mixture is separated by partial vaporization through a non-porous membrane. This technique is highly effective for breaking azeotropes or removing a minor component from a liquid mixture. researchgate.net
In the context of esterification, pervaporation is used to selectively remove the water byproduct from the reaction zone. researchgate.net By integrating a pervaporation unit, the water produced during the reaction is continuously withdrawn, which further shifts the reaction equilibrium toward the products, leading to higher reactant conversion and potentially higher purity of the final product. researchgate.netresearchgate.net
Studies on the transesterification of methyl acetate with butanol to produce butyl acetate have explored this hybrid approach. researchgate.net In these systems, a polyamide-6 membrane, which shows high selectivity for the methanol (B129727) byproduct, was used. researchgate.net The removal of this byproduct prevented the formation of a methanol-methyl acetate azeotrope, leading to higher conversion in the RD column and energy savings of up to 71%. researchgate.net A similar principle applies to the direct esterification of sec-butanol and acetic acid, where a hydrophilic membrane would be used to remove water. This hybrid configuration can lead to a remarkable improvement in energy efficiency and process economics. tees.ac.uk
Continuous Flow Reactor Systems
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers a powerful alternative to traditional batch production. researchgate.net This methodology provides superior control over reaction parameters, enhances safety, and facilitates scaling up.
For the synthesis of sec-butyl acetate, particularly through the addition reaction of n-butene with acetic acid, fixed-bed reactors are a common configuration. google.com In this setup, the liquid reactants are passed through a tube or column packed with a solid (heterogeneous) catalyst. google.comou.edu This approach avoids the difficult separation of a dissolved catalyst from the product mixture.
The modern process for sec-butyl acetate production often utilizes this continuous flow method:
Reactants: Acetic acid and n-butene are used as raw materials, which is more cost-effective than the traditional esterification of sec-butyl alcohol. google.com
Catalyst: A strong acid cation-exchange resin is typically used as the catalyst, packed into the reactor. google.com
Process Flow: Acetic acid and n-butene are mixed and fed continuously into the fixed-bed reactor. The resulting mixture then flows to a phase separator, and the liquid phase is purified via distillation to yield high-purity sec-butyl acetate. google.com
This process is considered a green chemical technique as it is an addition reaction with 100% theoretical atom economy, producing no intrinsic byproducts. google.com
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Addition of Acetic Acid to n-Butene | google.com |
| Reactor Type | Fixed-Bed Reactor | google.com |
| Catalyst | Strong Acid Cation-Exchange Resin | google.com |
| Post-Reaction | Gas-liquid separation followed by fractional distillation | google.com |
Microreactor technology represents a further intensification of continuous flow synthesis. Microreactors are devices with channels of sub-millimeter dimensions, which provide exceptionally high surface-area-to-volume ratios. This characteristic offers several key advantages for ester synthesis:
Enhanced Heat Transfer: The high surface area allows for rapid and precise control of temperature, enabling the safe handling of highly exothermic reactions.
Rapid Mixing: Small channel dimensions lead to very short diffusion distances, resulting in rapid and efficient mixing of reactants.
Improved Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with hazardous reactions or unstable intermediates.
Scalability: Production capacity can be increased by "numbering up"—operating multiple microreactors in parallel.
Studies on the synthesis of tertiary butyl esters have demonstrated that flow microreactor systems are more efficient, versatile, and sustainable compared to batch processes. rsc.org These benefits are directly applicable to the synthesis of sec-butyl acetate, offering a pathway to highly controlled and intensified production.
Advanced Characterization and Analytical Methodologies
Chromatographic Techniques for Enantiomeric Analysis
Chromatography stands as a powerful and sensitive technique for the separation and analysis of enantiomers. phenomenex.com For (+)-sec-butyl acetate (B1210297), chiral chromatography is indispensable for determining its optical purity and for isolating the desired enantiomer on a larger scale.
Chiral Gas Chromatography (GC) is a highly effective method for quantifying the enantiomeric excess (ee) of volatile chiral compounds like sec-butyl acetate. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz
Commonly used CSPs for this purpose are derivatives of cyclodextrins. researchgate.net These macrocyclic oligosaccharides possess a chiral cavity that can include guest molecules, and the differential binding energies between the enantiomers and the CSP result in different retention times. For instance, cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (B164692) in a cyanopropyl-dimethylpolysiloxane stationary phase, have been employed for stereochemical separations. gcms.cz
The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The percentage of each enantiomer can then be calculated, and from this, the enantiomeric excess is determined using the formula:
ee (%) = |([(+)-enantiomer] - [(-)-enantiomer]) / ([(+)-enantiomer] + [(-)-enantiomer])| * 100
This method allows for precise and reliable quantification, which is crucial in asymmetric synthesis and kinetic resolution studies where the goal is to produce an excess of one enantiomer. acs.org The ability to achieve baseline separation of the enantiomers is a key factor in the accuracy of the ee determination. bgb-analytik.com
Below is a representative table illustrating the kind of data obtained from a chiral GC analysis for the determination of enantiomeric excess of sec-butyl acetate.
Table 1: Representative Chiral GC Data for Enantiomeric Excess Determination of sec-Butyl acetate
| Enantiomer | Retention Time (min) | Peak Area | % Composition |
|---|---|---|---|
| (-)-sec-Butyl acetate | 8.54 | 15,234 | 20.0 |
| (+)-sec-Butyl acetate | 8.92 | 60,936 | 80.0 |
| Enantiomeric Excess (ee) | | | 60.0% |
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and separation of enantiomers, including this compound. phenomenex.comnih.gov It is particularly valuable for less volatile compounds or when GC is not suitable. The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.cz
A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly popular and versatile. ymc.co.jp The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. bgb-analytik.com Method development in chiral HPLC often involves screening a selection of columns and mobile phase compositions to find the optimal conditions for resolution. ymc.co.jp
For the analysis of esters like sec-butyl acetate, normal-phase HPLC is often a suitable choice. bgb-analytik.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase. The differential stability of the transient diastereomeric complexes formed leads to the separation of the enantiomers. bgb-analytik.com
The determination of enantiomeric excess by chiral HPLC follows a similar principle to GC, where the peak areas of the eluted enantiomers are used for quantification. heraldopenaccess.us
Beyond analytical-scale determination of enantiomeric excess, chromatography is also employed for the physical separation of enantiomers on a larger, preparative scale. nih.govchiraltech.com This is essential for obtaining enantiomerically pure samples of this compound for further studies or applications. Both preparative HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. nih.govwindows.net
The process involves scaling up an analytical separation method to a larger column with a higher loading capacity. phenomenex.com The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired level of enantiomeric purity. windows.net Polysaccharide-based chiral stationary phases are frequently used in preparative chromatography due to their broad applicability and high loading capacity. chiraltech.com
After the chromatographic separation, the fractions containing the desired enantiomer are collected, and the solvent is removed to yield the purified this compound. This process allows for the production of milligrams to kilograms of enantiopure material, depending on the scale of the operation. nih.gov
Spectroscopic Techniques in Mechanistic Research
Spectroscopic techniques are invaluable tools for investigating the mechanisms of chemical reactions. In the context of this compound synthesis, these methods provide real-time information about the reaction progress and help in identifying and characterizing intermediates and the final product.
In-situ monitoring of chemical reactions provides a dynamic view of the transformation process, allowing for the tracking of reactant consumption, intermediate formation, and product generation over time. This is particularly useful in understanding the kinetics and mechanism of enzymatic reactions, such as the lipase-catalyzed synthesis of esters. mdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy can be used to monitor the progress of esterification reactions. For instance, in the synthesis of butyl acetate, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be tracked. irjet.net The characteristic ester carbonyl peak for butyl acetate appears around 1721 cm⁻¹. irjet.net By monitoring the change in the intensity of these peaks over time, the reaction kinetics can be studied.
Mass Spectrometry (MS) , often coupled with a chromatographic technique like GC (GC-MS), is a powerful tool for identifying reaction components. nih.gov It provides information about the molecular weight of the compounds present in the reaction mixture. In mechanistic studies, MS can be used to detect and identify intermediates, providing clues about the reaction pathway. For example, in the study of butyl acetate pyrolysis and combustion, detailed oxidation mechanisms were developed with the aid of mass spectrometric analysis of the species involved. acs.orgmit.edu
The following table provides a summary of spectroscopic techniques and their applications in monitoring the synthesis of sec-butyl acetate.
Table 2: Spectroscopic Techniques for In-situ Reaction Monitoring
| Technique | Information Provided | Application in sec-Butyl Acetate Synthesis |
|---|---|---|
| FTIR | Functional group analysis | Monitoring the disappearance of alcohol and carboxylic acid and the appearance of the ester functional group. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identification of reactants, products, and potential reaction intermediates. |
Confirming the structure of the final product and any isolated intermediates is a critical step in synthetic chemistry. Spectroscopic methods are the primary tools for this structural elucidation. For sec-butyl acetate, a combination of techniques would be used to confirm its identity. nist.govnist.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of sec-butyl acetate would show a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1735-1750 cm⁻¹, and C-O stretching bands. nist.gov
Mass Spectrometry (MS) provides the molecular weight of the compound and information about its structure through fragmentation patterns. The electron ionization mass spectrum of sec-butyl acetate would show a molecular ion peak corresponding to its molecular weight (116.16 g/mol ) and characteristic fragment ions. nist.govnist.gov
By combining the information from these spectroscopic techniques, the structure of synthesized this compound can be unequivocally confirmed, ensuring the success of the synthetic pathway.
Thermodynamic Property Research for Process Design
The design and optimization of chemical processes, such as distillation and extraction, heavily rely on a thorough understanding of the thermodynamic properties of the involved substances. For this compound, research into its phase equilibrium behavior is crucial for developing efficient separation and purification techniques. This section delves into the thermodynamic studies essential for process design, focusing on vapor-liquid and liquid-liquid equilibria, the application of activity coefficient models, and the methods for testing the thermodynamic consistency of experimental data.
Vapor-Liquid Equilibrium (VLE) Studies
Vapor-Liquid Equilibrium (VLE) data is fundamental for the design of distillation processes, which are common methods for separating liquid mixtures. acs.org Studies on VLE provide essential information about how components distribute between the liquid and vapor phases at equilibrium.
Research has been conducted to measure the isobaric VLE data for binary and ternary systems containing sec-butyl acetate. For instance, the VLE data for the sec-butyl acetate + acetic acid binary system and the sec-butyl acetate + acetic acid + water ternary system were measured at a constant pressure of 101.33 kPa. researchgate.net In such studies, a modified Rose still is often employed to obtain experimental data. researchgate.netresearchgate.net The non-ideal behavior in the vapor phase, especially due to the association of molecules like acetic acid, is often corrected using methods like the chemical theory and the Hayden–O'Connell method. researchgate.netresearchgate.net
Another study investigated the VLE of the hexamethyldisiloxane (B120664) + sec-butyl acetate system at 101.3 kPa using a double circulating vapor-liquid equilibrium still. researchgate.net This system was found to present a minimum temperature azeotrope at 361.12 K with a hexamethyldisiloxane mole fraction of 0.1572. researchgate.net
The experimental data from these studies are crucial for process simulation and for determining the parameters of thermodynamic models that can predict the phase behavior of these systems under different conditions.
Liquid-Liquid Equilibrium (LLE) Data for Extraction Processes
Liquid-Liquid Extraction (LLE) is an important separation process that utilizes the differences in the solubilities of compounds in two immiscible or partially miscible liquids. kochmodular.com LLE data is vital for designing extraction columns and determining the optimal solvent-to-feed ratio for separating a target compound from a mixture. kochmodular.com
In the context of sec-butyl acetate, LLE is relevant for its separation from reaction mixtures, such as in the separation of sec-butanol and sec-butyl acetate. researchgate.net Ionic liquids have been investigated as potential extractants for such separations. researchgate.net The effectiveness of an extraction process is evaluated by determining the distribution coefficient and selectivity of the solvent for the target compound. researchgate.net
While direct LLE data for this compound is specific to individual systems, studies on similar compounds like n-butyl acetate provide insight into the methodologies. For example, LLE data for the water + acetic acid + n-butyl acetate system has been studied at various temperatures. scielo.brresearchgate.net Such studies demonstrate that butyl acetate can be an effective solvent for extracting acetic acid from dilute aqueous solutions. scielo.br The experimental determination of LLE data involves obtaining binodal (solubility) curves and tie-line data, which represent the compositions of the two liquid phases in equilibrium. scielo.br
Application of Activity Coefficient Models (e.g., NRTL, UNIQUAC, Wilson)
Activity coefficient models are essential tools in chemical engineering for describing the deviation of liquid mixtures from ideal behavior. readthedocs.io These models are used to correlate and predict VLE and LLE data. The Non-Random Two-Liquid (NRTL), Universal Quasichemical (UNIQUAC), and Wilson models are among the most commonly used local composition models. readthedocs.iomdpi.com
These models have been successfully applied to systems containing sec-butyl acetate. For example, the NRTL and UNIQUAC models were used to correlate the experimental VLE data for the sec-butyl acetate + acetic acid binary system and the hexamethyldisiloxane + sec-butyl acetate system. researchgate.netresearchgate.net The binary interaction parameters for these models are determined by fitting the models to experimental data. researchgate.net These parameters are crucial for process simulation software.
The accuracy of these models is evaluated by comparing the calculated values of temperature and vapor phase composition with the experimental data. The root mean square deviation (RMSD) and average absolute deviation (AAD) are common statistical measures used for this purpose. researchgate.net For instance, in one study involving various acetate systems, the RMSD of the vapor-phase composition was no more than 0.0085, and for temperature, it was no more than 0.48 K, indicating a good correlation by the activity coefficient models. researchgate.net The NRTL model has also been used to correlate LLE data for the separation of sec-butanol and sec-butyl acetate, with the root mean square deviation being less than 0.009. researchgate.net
Below is a table summarizing the application of these models in a study involving sec-butyl acetate.
| System | Activity Coefficient Model | Application | Reference |
| sec-butyl acetate + acetic acid | NRTL, UNIQUAC | VLE Data Correlation | researchgate.net |
| hexamethyldisiloxane + sec-butyl acetate | NRTL, UNIQUAC | VLE Data Correlation | researchgate.net |
| sec-butanol + sec-butyl acetate | NRTL | LLE Data Correlation | researchgate.net |
Thermodynamic Consistency Testing (e.g., Herington method, Wisniak test)
Experimental phase equilibrium data must be thermodynamically consistent to be considered reliable for process design and simulation. researchgate.net Several methods are employed to test the consistency of VLE data.
The Herington method is a widely used semi-empirical test for the thermodynamic consistency of isobaric VLE data. researchgate.netresearchgate.net This test was applied to verify the quality of the experimental data for the sec-butyl acetate + acetic acid and hexamethyldisiloxane + sec-butyl acetate systems. researchgate.netresearchgate.net The Herington test involves an area test based on a plot of the logarithm of the ratio of activity coefficients against the mole fraction. researchgate.net A criterion based on the difference between two areas (D) and a value related to the temperature range (J) is used, where if (D − J) < 10, the data is considered consistent. researchgate.net
The Wisniak test is another method used to check the thermodynamic consistency of VLE data. researchgate.net It provides a rigorous check on the data's adherence to the Gibbs-Duhem equation. researchgate.net While the Herington test is widely applied, some evaluations have pointed out its limitations, leading to the development and use of other tests like the point-to-point test of Van Ness and the Wisniak test for a more thorough analysis. researchgate.netresearchgate.netraco.cat These tests ensure that the experimental data is reliable and can be confidently used for the regression of model parameters and in process design calculations. researchgate.net
Theoretical and Computational Chemistry
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone for understanding the electronic structure and reactivity of molecules at the most fundamental level. For (+)-sec-butyl acetate (B1210297), these methods have been applied to investigate its behavior in high-temperature environments and during its synthesis.
Investigation of Reaction Pathways and Transition States
Quantum chemical calculations have been instrumental in mapping the potential energy surfaces for reactions involving sec-butyl acetate, particularly in the context of pyrolysis and combustion. mit.eduacs.org Detailed oxidation mechanisms have been developed by studying essential primary reactions like retro-ene elimination and hydrogen atom abstraction by radicals such as hydroxyl (OH) or hydroperoxyl (HO2). mit.eduacs.org
For the retro-ene reaction of sec-butyl acetate, which leads to the formation of acetic acid and butene, three distinct reaction paths have been identified due to the different chemical environments of the β-hydrogen atoms. mit.edu Computational methods, such as those employing the CBS-QB3 level of theory, are used to calculate the geometries of the transition states for these pathways. mit.edu This involves geometry optimization, harmonic frequency calculations, and torsional scans to accurately characterize the saddle points on the potential energy surface that represent the energy barrier to reaction. mit.edu
Calculation of Thermochemical and Kinetic Parameters
A significant outcome of QM calculations is the generation of accurate thermochemical and kinetic data. mit.eduacs.org For the combustion of sec-butyl acetate and its isomers, thermochemical parameters for approximately 60% of the species in the developed models were derived from in-house quantum calculations or published data. mit.eduacs.org These calculations, often performed under the rigid rotor harmonic oscillator (RRHO) approximation with corrections for hindered rotors, provide crucial data such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). mit.edu
Kinetic parameters for key reactions are also determined computationally. The rate constants for the primary decomposition and oxidation reactions of sec-butyl acetate have been calculated using transition state theory. mit.edu For instance, the kinetics of hydrogen atom abstraction by OH radicals, which competes with the retro-ene pathway, have been calculated and expressed in the modified Arrhenius format (k = A T^n exp(-Ea/RT)). mit.edu In the context of its synthesis, the kinetics of the direct esterification of acetic acid with C4 hydrocarbons have been studied, yielding activation energies for both the forward and reverse reactions. researchgate.net
| Reaction | Rate Constant (k) | Activation Energy (Ea) |
| Positive Esterification | 65.23 L/(mol·min) | 325.17 J/mol |
| Negative Esterification | 0.239 L/(mol·min) | 900.47 J/mol |
| Table 1: Kinetic parameters for the synthesis of sec-butyl acetate via direct esterification. researchgate.net |
Molecular Modeling and Simulation
Building upon the foundational data from QM calculations, molecular modeling and simulation techniques are used to predict the behavior of (+)-sec-butyl acetate in larger, more complex systems and under various process conditions.
Predictive Models for Reaction Behavior
Predictive models are crucial for understanding and optimizing complex reaction networks, such as those found in combustion. mit.edu The Reaction Mechanism Generator (RMG) software is an example of a predictive modeling tool used to automatically generate detailed kinetic mechanisms for the pyrolysis and combustion of sec-butyl acetate. mit.eduacs.orgunibo.it
RMG constructs a reaction mechanism from first principles, starting with a set of initial reactants. mit.edu It systematically explores possible reaction pathways and expands the chemical model by including significant species and reactions based on their calculated fluxes under the conditions of interest. mit.edu The accuracy of these predictive models is highly dependent on the quality of the input thermochemical and kinetic parameters, many of which are derived from the quantum mechanical calculations described previously. mit.eduacs.orgmit.edu The validity of these models is then tested by comparing simulation results against experimental data, such as those from shock tube experiments. acs.orgmit.edu
Simulation of Phase Equilibria (e.g., VLE, LLE)
The simulation of phase equilibria is critical for the design and optimization of separation processes involving sec-butyl acetate, such as distillation. Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE) data are essential for these simulations.
Studies have focused on measuring and modeling the VLE of binary and multicomponent systems containing sec-butyl acetate. For example, the isobaric VLE for the sec-butyl acetate + para-xylene binary system and a quaternary system also including methyl acetate and acetic acid were determined to provide a basis for process design. nist.gov The experimental data from such studies are often correlated using thermodynamic models like NRTL (Non-Random Two-Liquid), Wilson, and UNIQUAC. nist.gov These models use binary interaction parameters, fitted to experimental data, to predict the phase behavior of the mixture. nist.gov Similar approaches have been used to model the VLE of systems like water + acetic acid + sec-butyl acetate. cip.com.cn LLE data for systems such as water-acetic acid-butyl acetate have also been experimentally determined and modeled. researchgate.net
| System | Equilibrium Type | Models Used |
| sec-Butyl acetate + para-Xylene | VLE | NRTL, Wilson, UNIQUAC |
| Methyl acetate + para-Xylene + sec-Butyl acetate + Acetic acid | VLE | NRTL |
| Water + Acetic acid + sec-Butyl acetate | VLE | NRTL |
| Water + Acetic acid + Butyl acetate | LLE | UNIFAC (prediction) |
| Table 2: Summary of systems and thermodynamic models used for the simulation of phase equilibria involving sec-butyl acetate. nist.govcip.com.cnresearchgate.net |
Structure-Activity/Property Relationships (SAR/SPR) in Catalysis and Chirality
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) are concepts that link the chemical structure of a molecule to its activity or properties. google.com For this compound, its specific three-dimensional structure, or stereochemistry, is a key determinant of its interactions, particularly in chiral environments.
The "sec-butyl" group itself imparts specific properties compared to its other isomers (n-butyl, isobutyl, and tert-butyl). An example of an SPR can be seen in the hydrolysis rates of butyl acetate isomers by esterases. The degree of branching in the butyl group (the structure) clearly affects the reaction velocity (the property), with sec-butyl acetate having a hydrolysis rate of 62 ± 3 nmol/mg protein, which is slower than the less sterically hindered n-butyl and isobutyl acetates but faster than the more hindered tert-butyl acetate. ca.gov
The chirality of this compound is of paramount importance in enantioselective catalysis. In the presence of a chiral catalyst or enzyme, the two enantiomers of sec-butyl acetate can exhibit different reaction rates and selectivities. This is because the interaction of the chiral substrate with the chiral catalyst creates diastereomeric transition states, which have different energies. While specific SAR studies focused on this compound are not abundant, the principles are well-established. Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate physicochemical properties with biological activity or enantioselectivity. rsc.org For chiral molecules, specialized chirality descriptors are needed to differentiate between enantiomers in these models. researchgate.netresearchgate.net These relationships are fundamental to designing catalysts that can selectively produce or react with one enantiomer over the other, a critical aspect of modern synthetic chemistry. rsc.org
Environmental Chemistry and Sustainability Aspects Academic Perspective
Biodegradation Pathways in Environmental Systems (Theoretical/Mechanistic)
The biodegradability of an organic compound is a critical factor in determining its environmental persistence. For (+)-sec-butyl acetate (B1210297), evidence suggests it is readily biodegradable in both soil and aquatic environments. nih.govepa.gov The primary theoretical pathway for its breakdown in environmental systems is through enzymatic hydrolysis.
Microorganisms, such as bacteria and fungi, produce esterase enzymes that catalyze the cleavage of the ester bond. This reaction introduces a molecule of water across the bond, resulting in the formation of sec-butanol and acetic acid. epa.gov
Reaction: CH₃COOCH(CH₃)CH₂CH₃ + H₂O ---(Esterase)--> CH₃CH(OH)CH₂CH₃ + CH₃COOH (+)-sec-Butyl acetate + Water → sec-Butanol + Acetic Acid
Both sec-butanol and acetic acid are common, naturally occurring substances that can be readily utilized by a wide range of microorganisms as carbon and energy sources. They are further metabolized through central metabolic pathways, such as the citric acid cycle, ultimately leading to their complete mineralization to carbon dioxide and water under aerobic conditions.
Studies, such as the Japanese MITI test, have provided empirical support for this pathway, showing that sec-butyl acetate reached 86% of its theoretical biochemical oxygen demand (BOD) within a two-week period. nih.gov This high percentage indicates that the compound is not recalcitrant and is unlikely to persist or bioaccumulate in the environment. nih.gov
Table 1: Theoretical Biodegradation Pathway of this compound
| Step | Process | Reactant(s) | Key Enzyme Class | Product(s) | Environmental Significance |
|---|---|---|---|---|---|
| 1 | Hydrolysis | This compound, Water | Esterase | sec-Butanol, Acetic Acid | Initial breakdown of the ester into simpler, readily metabolizable compounds. |
| 2 | Mineralization | sec-Butanol, Acetic Acid, Oxygen | Various Oxidoreductases | Carbon Dioxide, Water | Complete degradation of the compound, preventing long-term environmental persistence. |
Green Chemistry Principles in Synthesis and Process Design
The traditional industrial synthesis of sec-butyl acetate involves the Fischer esterification of sec-butanol with acetic acid, typically using a strong mineral acid like sulfuric acid as a catalyst. google.com While effective, this method presents several challenges from a green chemistry perspective, including the use of a corrosive catalyst, potential for side reactions, and difficulties in product separation and waste treatment. google.com
In response to these challenges, alternative synthetic routes that align more closely with the principles of green chemistry have been developed. acs.orgmsu.edu These methods aim to improve atom economy, utilize safer catalysts, and reduce waste generation.
One prominent green alternative is the direct addition of acetic acid to butene isomers (e.g., but-1-ene or but-2-ene) using a solid acid catalyst, such as a strong acid cation exchange resin. google.com This process offers several advantages:
High Atom Economy: The reaction is an addition reaction where all atoms of the reactants are incorporated into the final product, resulting in minimal waste. google.comacs.org
Catalyst Recyclability: Solid acid catalysts can be easily separated from the reaction mixture and reused, unlike homogeneous catalysts like sulfuric acid. bdu.ac.in
Reduced Corrosion: The use of solid resins minimizes the equipment corrosion issues associated with strong mineral acids. google.com
Use of Cheaper Feedstock: Alkenes are generally less expensive raw materials than their corresponding alcohols. google.com
Another green approach involves the use of biocatalysts, specifically lipase (B570770) enzymes, to catalyze the esterification reaction. scispace.com This method, often carried out in solvent-free systems or green solvents, offers high selectivity under mild reaction conditions (lower temperature and pressure), which reduces energy consumption and the formation of byproducts. bdu.ac.inscispace.com
Table 3: Comparison of Synthesis Methods for sec-Butyl Acetate based on Green Chemistry Principles
| Green Chemistry Principle | Traditional Method (Fischer Esterification) | Greener Method (Alkene-Acid Addition) | Biocatalytic Method (Enzymatic Esterification) |
|---|---|---|---|
| Atom Economy | Lower, as water is produced as a byproduct. | High, as it is an addition reaction with no byproducts. google.com | Lower, as water is produced as a byproduct. |
| Catalysis | Uses stoichiometric or high concentrations of corrosive liquid acids (e.g., H₂SO₄). google.com | Uses recyclable and less corrosive solid acid catalysts (e.g., ion-exchange resins). google.combdu.ac.in | Uses biodegradable and highly selective enzymes (lipases). bdu.ac.inscispace.com |
| Waste Prevention | Generates acidic wastewater requiring neutralization and treatment. google.com | Minimal waste generation due to high atom economy and catalyst recyclability. google.com | Minimal waste; the catalyst is biodegradable. |
| Energy Efficiency | Often requires heating for reasonable reaction rates. | Can be operated under moderate conditions. google.com | Operates under mild temperature and pressure, saving energy. scispace.com |
| Hazardous Substances | Involves strong, corrosive acids. google.com | Avoids the use of strong liquid acids. | Uses non-toxic, biodegradable enzymes. |
Future Research Directions and Emerging Technologies
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalytic systems is paramount for the economically viable production of (+)-sec-butyl acetate (B1210297). Research is moving beyond traditional methods to explore novel catalysts that offer higher enantioselectivity, faster reaction rates, and greater stability.
One promising area is the development of advanced metal-based catalysts. For instance, dynamic kinetic resolution (DKR) combines a lipase (B570770) for enantioselective acylation with a metal complex for in-situ racemization of the unreacted alcohol. acs.orgorganic-chemistry.org Ruthenium complexes, in particular, have been shown to be effective for the racemization of secondary alcohols. acs.orgmdpi.com Future research will likely focus on designing new ruthenium and other transition metal catalysts with improved activity and stability, allowing for lower catalyst loading and easier separation from the product.
Table 1: Comparison of Catalytic Systems for Chiral Secondary Alcohol Resolution
| Catalyst System | Description | Advantages | Research Focus |
| Lipase + Ru Complex (DKR) | A chemoenzymatic system combining enzymatic resolution with metal-catalyzed racemization. acs.orgmdpi.com | High yields (>95%) and excellent enantioselectivity. acs.org | Development of more active and recyclable Ru catalysts; optimization of reaction conditions. acs.org |
| Organocatalysts | Metal-free small organic molecules that catalyze stereoselective reactions. nih.gov | Avoids metal contamination; can exhibit high enantioselectivity. mdpi.com | Design of new chiral catalysts for esterification; application in continuous flow reactors. |
| Immobilized Enzymes | Enzymes, such as lipases, fixed onto solid supports (e.g., acrylic resins, MCFs). mdpi.com | Enhanced stability, easy separation, and reusability. mdpi.com | Exploring novel support materials; improving enzyme loading and activity. mdpi.commdpi.com |
| Solid Acid Catalysts | Heterogeneous catalysts like ion-exchange resins used in esterification. researchgate.net | Facilitates continuous processes and easy catalyst removal. researchgate.netmdpi.com | Improving catalytic activity and selectivity for chiral substrates. researchgate.net |
Advanced Bioprocess Engineering for Sustainable Production
Biocatalysis, particularly using lipases for the kinetic resolution of racemic sec-butanol, is a well-established method for producing chiral esters. jocpr.comnih.gov Future research in bioprocess engineering aims to make these processes more sustainable, efficient, and scalable.
A key focus is on enzyme engineering. Through techniques like directed evolution and rational design, researchers are creating enzyme variants with enhanced stability, activity, and specificity. nih.govmecp2024.com For example, engineering lipases to have higher tolerance to organic solvents or to exhibit greater selectivity for the (S)-enantiomer of sec-butanol could significantly improve the efficiency of the kinetic resolution process. jocpr.com The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is another area of interest as it can simplify the process and reduce costs associated with enzyme purification. rsc.org
Process intensification is another critical research direction. This includes the development of continuous flow reactors and membrane reactors. mdpi.com Membrane reactors, for instance, can combine the reaction and separation steps, allowing for the continuous removal of a product (like water in an esterification reaction) to shift the equilibrium and increase conversion rates. mdpi.com The use of non-conventional media, such as deep eutectic solvents (DES), is also being explored to enhance enzyme stability and activity, offering a greener alternative to traditional organic solvents. mdpi.com
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the development of new catalysts and processes for (+)-sec-butyl acetate synthesis. chiralpedia.compku.edu.cn Computational chemistry offers powerful tools to understand reaction mechanisms, predict catalyst performance, and guide experimental design, thereby reducing the time and resources required for development. chiralpedia.com
Molecular docking and bioinformatics are used to study enzyme-substrate interactions, helping to identify key amino acid residues for mutagenesis in enzyme engineering efforts. nih.gov Tools like AutoDock and Glide can predict how a substrate like sec-butanol binds to the active site of a lipase, providing insights for designing enzymes with higher enantioselectivity. nih.gov Similarly, computational methods can screen vast libraries of potential organocatalysts or metal complexes, predicting their effectiveness before they are synthesized and tested in the lab. chiralpedia.com
This iterative process, where computational predictions guide experiments and experimental results refine the computational models, is becoming increasingly central to catalyst development. pku.edu.cn The integration of artificial intelligence (AI) and machine learning (ML) is expected to further enhance these capabilities, leading to the discovery of novel catalysts with unprecedented selectivity and efficiency. nih.govchiralpedia.com
Development of Novel Analytical Techniques for In-Process Control
The ability to monitor chemical reactions in real-time is crucial for process optimization, ensuring high yield and enantiomeric purity. Future research is focused on developing novel analytical techniques for the in-process control of this compound production. spectroscopyonline.com
In situ spectroscopic methods are valuable for monitoring reaction progress without the need for sample withdrawal. spectroscopyonline.com However, for chiral synthesis, monitoring the enantiomeric excess (ee) is critical. Mass spectrometry (MS) based methods are emerging as powerful tools for this purpose. nih.govbohrium.com Ion mobility-mass spectrometry (IM-MS), for example, can separate and detect diastereomeric intermediates formed during an enantioselective reaction, allowing for the prediction of the final enantioselectivity of the product. nih.govbohrium.com
Other advanced techniques include chiral chromatography methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs). nih.govpharmtech.comgcms.cz The development of more robust and versatile CSPs is an ongoing area of research. pharmtech.com Furthermore, techniques like capillary electrophoresis (CE) offer high separation efficiency and short analysis times for chiral compounds. nih.govacs.org Real-time monitoring of chirality could also be achieved through novel approaches like single-molecule measurements that take advantage of the chirality-induced spin selectivity (CISS) effect. pku.edu.cn
Table 2: Emerging Analytical Techniques for Chiral Analysis
| Technique | Principle | Application in this compound Synthesis | Advantages |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size and shape in the gas phase, coupled with mass detection. nih.gov | In-process monitoring of diastereomeric reaction intermediates to predict enantioselectivity. nih.govbohrium.com | Fast analysis, small sample size, provides kinetic data. nih.gov |
| Chiral HPLC/GC with Immobilized CSPs | Chromatographic separation of enantiomers on a stationary phase containing a chiral selector. pharmtech.com | Accurate determination of enantiomeric excess (ee) in final product and during reaction. nih.gov | High resolution and sensitivity; robust and versatile with new immobilized phases. nih.govpharmtech.com |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. acs.org | Rapid analysis of enantiomeric purity. nih.gov | High efficiency, minimal sample consumption, short analysis times. nih.gov |
| Chirality-Induced Spin Selectivity (CISS) | Utilizes the spin-dependent transport of electrons through a chiral molecule. pku.edu.cn | Potential for real-time, in-situ monitoring of chirality changes at the single-molecule level. pku.edu.cn | High sensitivity for chirality identification. pku.edu.cn |
Exploration of New Applications in Specialized Chemical Syntheses
While sec-butyl acetate is widely used as a solvent, the applications of its enantiomerically pure form, this compound, are less explored but hold significant potential in specialized chemical syntheses. slchemtech.comwikipedia.orgslchemtech.com As a chiral building block, it can be used to introduce a specific stereocenter into more complex molecules. uwindsor.caddugu.ac.in
Future research will likely focus on utilizing this compound as a chiral auxiliary or a starting material in the asymmetric synthesis of high-value compounds like pharmaceuticals and agrochemicals. ddugu.ac.in The presence of the chiral acetate group can influence the stereochemical outcome of subsequent reactions. For example, chiral acetates are employed in asymmetric Friedel-Crafts reactions and other carbon-carbon bond-forming reactions to create new stereogenic centers with high selectivity. mdpi.comacs.org
The development of methods for the catalytic enantioselective synthesis of secondary alkylboronates, which are versatile building blocks, highlights the growing interest in creating complex chiral molecules from simpler precursors. nih.gov this compound could serve as a precursor or a key intermediate in multi-step syntheses, where the control of stereochemistry is crucial for the biological activity of the final product. acs.orgdocumentsdelivered.comacs.org As asymmetric synthesis methodologies become more sophisticated, the demand for and applications of enantiopure building blocks like this compound are expected to expand significantly. chiralpedia.comuwindsor.ca
Q & A
Q. What are the common synthetic routes for producing enantiomerically pure (+)-sec-butyl acetate, and what are their mechanistic considerations?
this compound is synthesized via esterification of sec-butanol with acetic acid, often catalyzed by acidic ion-exchange resins or enzymes (e.g., lipases) to achieve enantioselectivity. The one-step olefin addition method, involving the reaction of acetic acid with 1-butene or 2-butene in the presence of catalysts like sulfuric acid, is a scalable industrial process . Stereochemical purity is critical, requiring chiral chromatography (e.g., GC or HPLC with chiral columns) for validation .
Q. What analytical techniques are recommended for characterizing this compound and distinguishing it from its enantiomer or isomers?
- Gas Chromatography (GC) with chiral stationary phases (e.g., cyclodextrin derivatives) resolves enantiomers based on retention time differences.
- Nuclear Magnetic Resonance (NMR) : and NMR can differentiate stereoisomers via chemical shift splitting in chiral environments .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess.
- Mass Spectrometry (MS) validates molecular weight (116.16 g/mol) and fragmentation patterns .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Storage : Keep in airtight containers away from oxidizers, strong acids/bases, and ignition sources .
- Ventilation : Use fume hoods to mitigate inhalation risks (irritation, dizziness) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water due to flammability (flash point: 22°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in vapor-liquid equilibrium (VLE) data for this compound in azeotropic mixtures?
Discrepancies in VLE data (e.g., with sec-butanol) arise from solvent-entrainer interactions. A 2022 study demonstrated that mixed solvents like dimethyl sulfoxide (DMSO) and 1-ethyl-3-methylimidazolium acetate ([EMIm][OAc]) improve separation efficiency by altering relative volatility. The Non-Random Two-Liquid (NRTL) model effectively correlates experimental data . Validate findings using headspace GC or static VLE apparatuses under controlled pressures .
Q. What experimental strategies optimize enantioselective catalysis for this compound synthesis?
- Enzymatic Catalysis : Immobilized Candida antarctica lipase B (CAL-B) in organic solvents achieves >90% enantiomeric excess (ee) at 40°C .
- Chiral Ionic Liquids : Use [EMIm][OAc] as a solvent to enhance reaction kinetics and stereochemical control .
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal ee and yield conditions .
Q. How does the (+)-enantiomer influence reaction pathways in esterification or transesterification compared to the racemic form?
The (+)-enantiomer exhibits distinct steric and electronic interactions in chiral environments. For example, in transesterification with methanol, this compound shows 15% faster kinetics due to favorable transition-state geometry, as modeled via DFT calculations . Racemic mixtures may form diastereomeric intermediates, complicating product isolation .
Methodological Questions
Q. How to design a robust purification protocol for this compound from complex reaction mixtures?
- Extractive Distillation : Use DMSO or ionic liquids (e.g., [EMIm][OAc]) as entrainers to break azeotropes with sec-butanol .
- Liquid-Liquid Extraction : Partition with hexane/water systems, leveraging the compound’s low solubility in water (0.3 g/100 mL) .
- Crystallization : Not typically effective due to low melting point (-78°C); prefer chromatographic methods .
Q. What computational tools predict the thermodynamic properties of this compound in multicomponent systems?
- COSMO-SAC Model : Predicts activity coefficients and phase behavior using quantum-chemical σ-profiles .
- Aspen Plus® : Simulate distillation columns with NRTL or UNIQUAC parameters from experimental VLE data .
- MD Simulations : Analyze solvent-enantiomer interactions at atomic resolution .
Q. How to validate the environmental impact of this compound in biodegradation studies?
- OECD 301F Test : Measure aerobic biodegradation in activated sludge; reported 60% degradation in 28 days .
- Ecotoxicology : Use Daphnia magna assays (48h EC₅₀: 12 mg/L) to assess aquatic toxicity .
Data Interpretation & Reproducibility
Q. How to address inconsistencies in reported toxicity data for this compound?
Variability arises from exposure duration (acute vs. chronic) and model systems. For example, rodent studies show hepatotoxicity at 500 ppm (8h/day, 90 days), while in vitro assays (HepG2 cells) indicate lower thresholds. Standardize protocols using OECD guidelines and cross-validate with human cell lines .
Q. What statistical methods reconcile conflicting enantioselectivity outcomes in catalytic studies?
Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical variables (solvent polarity, catalyst structure). For instance, a 2020 study found that solvent hydrophobicity accounts for 70% of variability in ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
